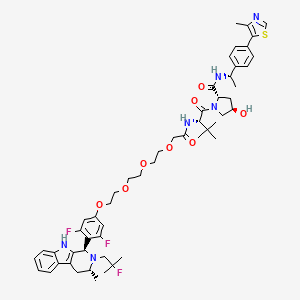

PROTAC ER Degrader-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PROTAC ER Degrader-4: is a compound designed to target and degrade estrogen receptors. It is a type of proteolysis-targeting chimera (PROTAC), which is a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is particularly significant in the context of cancer therapy, especially for estrogen receptor-positive breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ER Degrader-4 involves multiple steps, typically starting with the preparation of the ligand that binds to the estrogen receptor. This is followed by the synthesis of the ligand that recruits the E3 ubiquitin ligase, often based on von Hippel-Lindau (VHL) protein. The two ligands are then linked together through a chemical linker. The reaction conditions usually involve organic solvents, controlled temperatures, and specific catalysts to ensure the correct formation of the bifunctional molecule .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would need to be optimized for yield, purity, and cost-effectiveness. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry would be essential to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

PROTAC ER Degrader-4 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This can be used to modify the linker or the ligands to improve stability or binding affinity.

Substitution: This reaction can be used to replace specific atoms or groups within the molecule to enhance its properties.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or nucleophiles under appropriate conditions (e.g., solvents like dimethyl sulfoxide, temperatures ranging from -20°C to 100°C).

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These can include modified versions of the original compound with potentially improved efficacy or stability .

Applications De Recherche Scientifique

Cancer Therapeutics

The primary application of PROTAC ER Degrader-4 lies in its potential as a therapeutic agent for treating ER-positive breast cancer. Preclinical studies have shown that this compound can effectively degrade over 90% of the ER in vitro and in vivo, leading to significant tumor growth inhibition . The ability to target both wild-type and mutant forms of ER (such as Y537S and D538G) is particularly noteworthy, as these mutations often confer resistance to standard therapies .

Overcoming Drug Resistance

One of the significant challenges in treating breast cancer is the development of resistance to endocrine therapies. Research indicates that PROTACs, including this compound, can overcome mechanisms of resistance by completely degrading the target protein rather than merely inhibiting it. For instance, studies have demonstrated that cells resistant to conventional therapies can still be targeted effectively by PROTACs due to their unique mechanism of action .

Biomarker Identification

The development and application of this compound also extend to identifying biomarkers for patient stratification. Understanding which patients are likely to benefit from treatment with PROTACs can enhance personalized medicine approaches. Ongoing research aims to identify predictive biomarkers that correlate with the efficacy of PROTAC-based therapies .

Case Study 1: Efficacy in Preclinical Models

In preclinical models using MCF7 xenografts (a model for ER-positive breast cancer), administration of this compound resulted in a significant reduction in tumor volume and ER protein levels. The combination of this compound with CDK4/6 inhibitors showed synergistic effects, further enhancing tumor growth inhibition .

Case Study 2: Resistance Mechanisms

A study investigating acquired resistance mechanisms revealed that prolonged exposure to traditional therapies led to adaptations such as loss of ER function and activation of alternative signaling pathways. In contrast, treatment with PROTACs maintained efficacy even in these resistant models, highlighting their potential as a next-generation therapeutic option .

Comparative Data Table

| Feature | Traditional Inhibitors | This compound |

|---|---|---|

| Mechanism | Competitive inhibition | Targeted degradation |

| IC50 | Varies | 0.8 nM |

| Efficacy against mutants | Limited | Effective against Y537S/D538G |

| Tumor Growth Inhibition | Moderate | Significant (>90% reduction) |

| Resistance Overcoming Capability | Poor | High |

Mécanisme D'action

PROTAC ER Degrader-4 exerts its effects by binding to the estrogen receptor and recruiting an E3 ubiquitin ligase, such as VHL. This leads to the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor disrupts the signaling pathways that promote the growth and survival of estrogen receptor-positive cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

ARV-471: Another estrogen receptor degrader that uses a similar mechanism of action.

PROTAC ER Degrader-3: A related compound with slight modifications in its structure.

PROTAC ER Degrader-5: Another variant with different linker chemistry.

Uniqueness

PROTAC ER Degrader-4 is unique due to its high binding affinity and specificity for the estrogen receptor, as well as its ability to induce rapid and efficient degradation of the target protein. Its design allows for effective recruitment of the E3 ubiquitin ligase, making it a potent tool for targeted protein degradation .

Activité Biologique

PROTAC (Proteolysis Targeting Chimeras) technology represents a novel approach in targeted protein degradation, particularly in oncology. Among the various compounds developed, PROTAC ER Degrader-4 , also known as ARV-471 , has shown significant promise in degrading the estrogen receptor (ER), which is a critical target in estrogen receptor-positive (ER+) breast cancer. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

ARV-471 operates through a bifunctional mechanism that links an estrogen receptor ligand to an E3 ubiquitin ligase ligand, specifically cereblon (CRBN) . This linkage facilitates the formation of a ternary complex that promotes the ubiquitination and subsequent degradation of the ER via the ubiquitin-proteasome system (UPS) .

Key Features of ARV-471:

- Targeted Degradation : Specifically targets both wild-type and mutant forms of ER.

- Oral Bioavailability : Designed for oral administration, enhancing patient compliance.

- Robust Activity : Demonstrates significant degradation rates (>90%) in preclinical models compared to traditional therapies like fulvestrant .

Preclinical Studies

In vitro studies have demonstrated that ARV-471 effectively degrades ER in various breast cancer cell lines. The compound exhibits a dose-dependent degradation profile, with half-maximal inhibitory concentration (IC50) values reported as low as 0.99 nmol/L .

Table 1: Summary of In Vitro Efficacy

| Compound | IC50 (nmol/L) | ER Degradation (%) | Cell Line |

|---|---|---|---|

| ARV-471 | 0.99 | >90% | MCF-7 |

| Fulvestrant | - | 40-60% | MCF-7 |

In Vivo Studies

In vivo models further corroborate the efficacy of ARV-471. Studies indicate that oral administration leads to substantial tumor regression in ER-dependent xenograft models. For instance, ARV-471 achieved an average ER degradation of 67% across multiple dose levels, with a maximum observed reduction of 89% .

Table 2: In Vivo Tumor Regression Data

| Study | Compound | Tumor Regression (%) | Dose (mg/day) |

|---|---|---|---|

| Phase 1b Trial | ARV-471 | 40% | 500 |

| Preclinical Models | ARV-471 | >90% | Variable |

| Fulvestrant Comparison | Fulvestrant | <40% | Standard Dose |

Clinical Trials and Case Studies

The clinical evaluation of ARV-471 has demonstrated promising results. In a Phase 1b study involving patients with advanced ER+/HER2− breast cancer, ARV-471 exhibited a clinical benefit rate of 40%, with several patients achieving confirmed partial responses .

Notable Case Studies:

- Patient Cohort : A heavily pretreated group with an average of four prior therapies showed significant tumor shrinkage.

- Response Evaluation : Among patients with measurable lesions, three exhibited confirmed partial responses according to RECIST criteria.

Safety Profile

ARV-471 has been noted for its favorable tolerability profile, with manageable adverse effects reported during clinical trials . The most common side effects included mild to moderate gastrointestinal symptoms.

Challenges and Future Directions

Despite its promising profile, challenges remain, particularly regarding metabolic stability and the potential for in vivo-in vitro disconnects observed in some studies . Ongoing research is focused on optimizing the linker components within PROTACs to enhance their metabolic stability and overall efficacy.

Propriétés

Formule moléculaire |

C53H67F3N6O8S |

|---|---|

Poids moléculaire |

1005.2 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H67F3N6O8S/c1-31-23-39-38-11-9-10-12-42(38)59-46(39)47(62(31)29-53(7,8)56)45-40(54)25-37(26-41(45)55)70-22-21-68-18-17-67-19-20-69-28-44(64)60-49(52(4,5)6)51(66)61-27-36(63)24-43(61)50(65)58-32(2)34-13-15-35(16-14-34)48-33(3)57-30-71-48/h9-16,25-26,30-32,36,43,47,49,59,63H,17-24,27-29H2,1-8H3,(H,58,65)(H,60,64)/t31-,32+,36-,43+,47-,49-/m1/s1 |

Clé InChI |

WNWBHGDKGOSOKU-QIINAUKOSA-N |

SMILES isomérique |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

SMILES canonique |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.